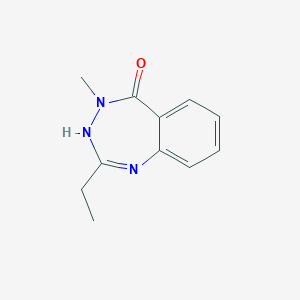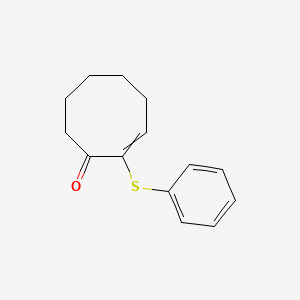
1,3,5-Tris(trifluoromethanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(trifluoromethanesulfonyl)benzene is a tri-substituted benzene derivative characterized by the presence of three trifluoromethanesulfonyl groups attached to the benzene ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(trifluoromethanesulfonyl)benzene can be synthesized through the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4). This reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the successful substitution of the carboxylic acid groups with trifluoromethanesulfonyl groups .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound likely involves similar reaction conditions as those used in laboratory settings, with additional considerations for scalability, safety, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tris(trifluoromethanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered chemical properties.
Common Reagents and Conditions: Common reagents used in these reactions include n-butyllithium, carbon dioxide, and methyl lithium . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with n-butyllithium and carbon dioxide can yield 2,4,6-tris(trifluoromethyl)benzoic acid .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(trifluoromethanesulfonyl)benzene has a wide range of applications in scientific research, including:
Medicine: Explored for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(trifluoromethanesulfonyl)benzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethanesulfonyl groups play a key role in modulating the compound’s reactivity and interactions with other molecules. Specific pathways and targets may vary depending on the context of its application, such as in medicinal chemistry or material science .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(trifluoromethyl)benzene: A tri-substituted benzene with trifluoromethyl groups instead of trifluoromethanesulfonyl groups.
1,3,5-Trifluorobenzene: A benzene derivative with three fluorine atoms attached to the benzene ring.
1,3-Bis(trifluoromethyl)benzene: A benzene derivative with two trifluoromethyl groups.
Uniqueness: 1,3,5-Tris(trifluoromethanesulfonyl)benzene is unique due to the presence of trifluoromethanesulfonyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These properties make it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
57830-58-7 |
|---|---|
Molekularformel |
C9H3F9O6S3 |
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
1,3,5-tris(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C9H3F9O6S3/c10-7(11,12)25(19,20)4-1-5(26(21,22)8(13,14)15)3-6(2-4)27(23,24)9(16,17)18/h1-3H |
InChI-Schlüssel |
SCILOWKYNUQFOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


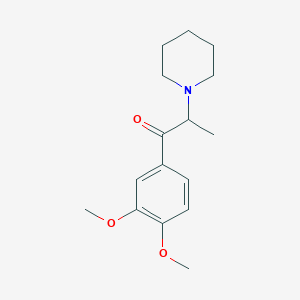
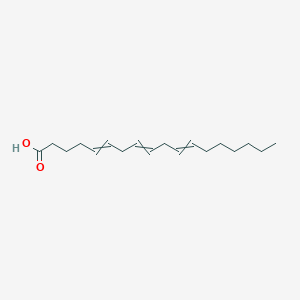
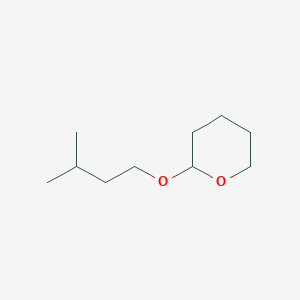
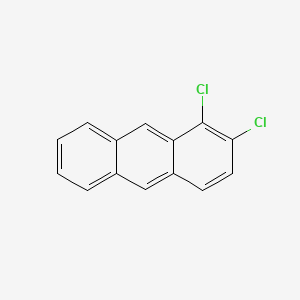
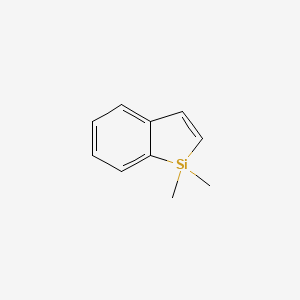
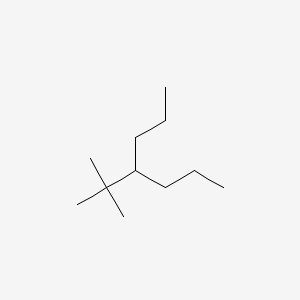
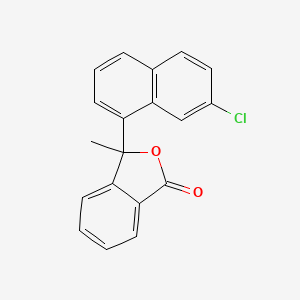
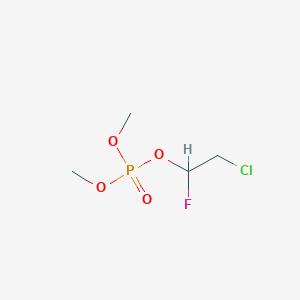
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)

